Methyl 5-nitro-1H-indazole-3-carboxylate
Overview
Description
Methyl 5-nitro-1H-indazole-3-carboxylate is a chemical compound with the CAS Number: 78155-75-6 . It has a molecular weight of 221.17 and its IUPAC name is methyl 5-nitro-1H-indazole-3-carboxylate . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of Methyl 5-nitro-1H-indazole-3-carboxylate is C9H7N3O4 . Its InChI Code is 1S/C9H7N3O4/c1-16-9(13)8-6-4-5(12(14)15)2-3-7(6)10-11-8/h2-4H,1H3,(H,10,11) .Physical And Chemical Properties Analysis
Methyl 5-nitro-1H-indazole-3-carboxylate has a boiling point of 440ºC at 760 mmHg . It has a density of 1.527g/cm³ . The compound has 5 H-Bond acceptors and 1 H-Bond donor .Scientific Research Applications
Synthesis of Indazoles
- Scientific Field: Organic Chemistry
- Application Summary: Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif .
- Methods of Application: The synthesis strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
- Results or Outcomes: This approach has been used to develop synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions .
Antitumor Activity of 1H-indazole-3-amine Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: 1H-indazole-3-amine derivatives have been synthesized and tested for their antitumor activity .
- Methods of Application: The specific methods of synthesis and testing are not detailed in the source .
Antiviral Activity
- Scientific Field: Virology
- Application Summary: Indole derivatives, which include indazoles, have been found to possess antiviral properties .
- Methods of Application: The specific methods of synthesis and testing are not detailed in the source .
- Results or Outcomes: The outcomes of these studies are not specified in the source .
Anti-inflammatory Activity
- Scientific Field: Pharmacology
- Application Summary: Indole derivatives, including indazoles, have been found to possess anti-inflammatory properties .
- Methods of Application: The specific methods of synthesis and testing are not detailed in the source .
- Results or Outcomes: The outcomes of these studies are not specified in the source .
Anticancer Activity
- Scientific Field: Oncology
- Application Summary: Several new N-phenyl-1H-indazole-1-carboxamides were prepared and evaluated for their in vitro antiproliferative activities against the tumor cell lines panel derived from nine clinically isolated cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast) .
- Methods of Application: The specific methods of synthesis and testing are not detailed in the source .
- Results or Outcomes: The outcomes of these studies are not specified in the source .
Antiviral Activity
- Scientific Field: Virology
- Application Summary: Indole derivatives, which include indazoles, have been found to possess antiviral properties .
- Methods of Application: The specific methods of synthesis and testing are not detailed in the source .
- Results or Outcomes: The outcomes of these studies are not specified in the source .
Antidiabetic Activity
- Scientific Field: Endocrinology
- Application Summary: Indole derivatives, including indazoles, have been found to possess antidiabetic properties .
- Methods of Application: The specific methods of synthesis and testing are not detailed in the source .
- Results or Outcomes: The outcomes of these studies are not specified in the source .
Safety And Hazards
properties
IUPAC Name |
methyl 5-nitro-1H-indazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(13)8-6-4-5(12(14)15)2-3-7(6)10-11-8/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUGVBZYZYAHPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506966 | |
Record name | Methyl 5-nitro-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-nitro-1H-indazole-3-carboxylate | |
CAS RN |
78155-75-6 | |
Record name | Methyl 5-nitro-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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